molecular formula C61H86N10O20S2 B1674437 Ilatreotide CAS No. 119719-11-8

Ilatreotide

Cat. No.: B1674437
CAS No.: 119719-11-8
M. Wt: 1343.5 g/mol
InChI Key: FYSDQQZUTAKKQX-CULBQIHKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ilatreotide involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ilatreotide undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atoms in the peptide can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns or substituted amino acids, which can affect the peptide’s biological activity .

Scientific Research Applications

Ilatreotide has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting the release of growth hormone and other gastrointestinal and pancreatic hormones.

    Medicine: Explored for its potential therapeutic applications in treating gastroenteropancreatic tumors and other diseases.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Ilatreotide exerts its effects by acting as an antagonist to the growth hormone-releasing hormone (GHRH) receptor. By binding to this receptor, this compound inhibits the release of growth hormone from the pituitary gland. This inhibition leads to a decrease in the levels of growth hormone and other related hormones, which can be beneficial in treating conditions like acromegaly and gastroenteropancreatic tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ilatreotide

This compound is unique due to its glycated structure, which enhances its oral activity compared to other somatostatin analogs. This improved oral activity makes this compound a promising candidate for oral peptide-based therapies .

Properties

CAS No.

119719-11-8

Molecular Formula

C61H86N10O20S2

Molecular Weight

1343.5 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C61H86N10O20S2/c1-31(74)42(25-72)68-58(86)44-29-93-92-28-43(69-54(82)39(21-33-13-5-3-6-14-33)64-30-61(88)52(80)51(45(76)27-89-61)91-60-50(79)49(78)48(77)46(26-73)90-60)57(85)66-40(22-34-15-7-4-8-16-34)55(83)67-41(23-35-24-63-37-18-10-9-17-36(35)37)56(84)65-38(19-11-12-20-62)53(81)71-47(32(2)75)59(87)70-44/h3-10,13-18,24,31-32,38-52,60,63-64,72-80,88H,11-12,19-23,25-30,62H2,1-2H3,(H,65,84)(H,66,85)(H,67,83)(H,68,86)(H,69,82)(H,70,87)(H,71,81)/t31-,32-,38+,39-,40+,41-,42-,43+,44+,45-,46-,47+,48-,49+,50-,51-,52+,60-,61-/m1/s1

InChI Key

FYSDQQZUTAKKQX-CULBQIHKSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC[C@@]6([C@H]([C@@H]([C@@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ilatreotide;  Sdz CO 611; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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